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Abstract

Vanzacaftor (VX-121) is a novel, orally active small molecule corrector of the cystic fibrosis
transmembrane conductance regulator (CFTR) protein. Developed by Vertex Pharmaceuticals,
it is a key component of a next-generation, once-daily triple combination therapy with tezacaftor
and deutivacaftor for the treatment of cystic fibrosis (CF). This regimen has demonstrated non-
inferiority in lung function improvement and superiority in reducing sweat chloride concentration
compared to the current standard of care, elexacaftor/tezacaftor/ivacaftor. This technical guide
provides an in-depth overview of the discovery, mechanism of action, and clinical development
of Vanzacaftor, with a focus on the experimental methodologies and quantitative data that have
defined its therapeutic profile.

Introduction to Cystic Fibrosis and the Role of CFTR
Modulators

Cystic fibrosis is a rare, life-shortening genetic disease caused by mutations in the CFTR gene,
which encodes for the CFTR protein, an ion channel responsible for the transport of chloride
and bicarbonate across epithelial cell membranes.[1] Mutations in the CFTR gene lead to the
production of a dysfunctional protein, resulting in the accumulation of thick, sticky mucus in
various organs, most notably the lungs. This leads to chronic infections, inflammation, and
progressive lung damage.[1]
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CFTR modulators are a class of drugs that target the underlying protein defect. They are
categorized as either correctors, which aid in the proper folding and trafficking of the CFTR
protein to the cell surface, or potentiators, which enhance the opening probability of the CFTR
channel at the cell surface.[2] The most common CF-causing mutation, F508del, results in a
misfolded protein that is prematurely degraded and does not reach the cell surface in sufficient
quantities.[3] Vanzacaftor is a CFTR corrector designed to address this trafficking defect.[4]

Discovery and Preclinical Development of
Vanzacaftor (VX-121)

The discovery of Vanzacaftor stemmed from extensive medicinal chemistry efforts aimed at
identifying novel CFTR correctors with improved efficacy and pharmacokinetic properties.
While specific details of the lead discovery and optimization process for Vanzacaftor are
proprietary to Vertex Pharmaceuticals, the general approach for identifying CFTR modulators
involves high-throughput screening of large compound libraries followed by iterative rounds of
chemical modification to enhance potency, selectivity, and drug-like properties.

Mechanism of Action

Vanzacaftor is a CFTR corrector that improves the cellular processing and trafficking of mutant
CFTR protein, thereby increasing the quantity of CFTR at the cell surface. It is classified as a
"type-1ll" or "next-generation” corrector, suggesting a mechanism of action that is
complementary to first-generation correctors like tezacaftor. The combination of two correctors
with different binding sites or mechanisms of action can have an additive or synergistic effect
on the rescue of mutant CFTR.

In Vitro Studies

The efficacy of Vanzacaftor was initially assessed in vitro using human bronchial epithelial
(HBE) cells derived from CF patients with the F508del mutation. These studies demonstrated
that the triple combination of Vanzacaftor, tezacaftor, and a potentiator (ivacaftor or
deutivacaftor) resulted in a greater increase in CFTR-mediated chloride transport compared to
dual combinations.

While specific preclinical data for Vanzacaftor as a single agent is not extensively published,
one study showed that in the presence of amiloride (to block sodium channels), 10 yM of
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Vanzacaftor (VX-121) stimulated a large, paxilline-sensitive potassium secretory current in both
wild-type and F508del CFTR-expressing HBE cells. This suggests a potential off-target effect
on BKCa channels, which could also contribute to ion transport in the airways.

Experimental Protocols

The development of Vanzacaftor relied on a suite of established in vitro and in vivo assays to
characterize its activity as a CFTR corrector. Below are detailed methodologies for key
experiments typically employed in the discovery and development of CFTR modulators.

Ussing Chamber Assay for CFTR-Mediated Chloride
Transport

This electrophysiological technique is a gold standard for measuring ion transport across
epithelial tissues.

Methodology:

e Cell Culture: Human bronchial epithelial cells from CF donors are cultured on permeable
supports (e.g., Transwell inserts) until a polarized monolayer with high transepithelial
electrical resistance (TEER) is formed.

e Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which
separates the apical and basolateral sides of the epithelium. Each side is bathed in a
physiological salt solution and connected to a voltage-clamp amplifier via Ag/AgCl electrodes
and agar bridges.

o Measurement of Short-Circuit Current (Isc): The potential difference across the epithelium is
clamped to 0 mV, and the current required to maintain this clamp (the short-circuit current) is
continuously measured. The Isc is a direct measure of net ion transport.

o Experimental Procedure:

o The basolateral membrane is permeabilized with a pore-forming agent like amphotericin B
to isolate the apical membrane currents.

o A chloride gradient is established across the apical membrane.
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o A phosphodiesterase inhibitor (e.g., IBMX) is added to increase intracellular CAMP levels.
o Forskolin is added to activate PKA and subsequently phosphorylate and activate CFTR.

o The test compound (Vanzacaftor) is added at various concentrations to assess its effect
on CFTR-mediated chloride current.

o A CFTR potentiator (e.g., ivacaftor or deutivacaftor) is added to measure the maximal
potentiated current.

o A specific CFTR inhibitor (e.g., CFTRInh-172) is added at the end of the experiment to
confirm that the measured current is CFTR-specific.

» Data Analysis: The change in Isc (Alsc) upon addition of the test compounds is calculated
and used to determine the potency (EC50) and efficacy of the corrector.

Western Blot for CFTR Protein Maturation

This biochemical assay is used to assess the effect of correctors on the glycosylation state and
trafficking of the CFTR protein.

Methodology:

o Cell Culture and Treatment: Cells expressing mutant CFTR (e.g., F508del-CFTR) are treated
with the corrector compound (Vanzacaftor) for a specified period (e.g., 24 hours).

o Cell Lysis: Cells are lysed in a buffer containing detergents and protease inhibitors.

» Protein Quantification: The total protein concentration in the lysates is determined using a
standard protein assay (e.g., BCA assay).

o SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

o Western Blotting: The separated proteins are transferred from the gel to a membrane (e.g.,
PVDF or nitrocellulose).
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e Immunodetection: The membrane is incubated with a primary antibody specific for CFTR,
followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

 Visualization: The protein bands are visualized using a chemiluminescent substrate. The
immature, core-glycosylated form of CFTR (Band B) resides in the endoplasmic reticulum,
while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi
apparatus. An effective corrector will increase the intensity of Band C relative to Band B.

o Densitometry: The intensity of the bands is quantified using image analysis software.

Clinical Development

The clinical development of Vanzacaftor has been conducted as part of a triple combination
therapy with tezacaftor and deutivacaftor. This program has included Phase 1, 2, and 3 clinical
trials.

Phase 2 Clinical Trials

A Phase 2, randomized, double-blind, controlled study (NCT03912233) evaluated the safety
and efficacy of Vanzacaftor in combination with tezacaftor and deutivacaftor in adults with CF.
The results of this trial supported the progression to Phase 3 studies.

Phase 3 Clinical Trials

The Phase 3 program for the Vanzacaftor triple combination included two randomized, active-
controlled trials, SKYLINE 102 (NCT05033080) and SKYLINE 103 (NCT05076149), in
individuals with CF aged 12 years and older. These trials compared the Vanzacaftor regimen to
the approved triple combination therapy, elexacaftor/tezacaftor/ivacaftor (Trikafta). A single-
arm, open-label trial, RIDGELINE (NCT05422222), evaluated the therapy in children aged 6 to
11 years.

Data Presentation
Table 1: Key Efficacy Endpoints from Phase 3 SKYLINE
Trials (Ages 12+)
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Vanzacaftor/Tezacaftor/De Elexacaftor/Tezacaftor/lvac

Endpoint .
utivacaftor aftor

Absolute Change in ppFEV1

_ Non-inferior to comparator
from Baseline at Week 24

Absolute Change in Sweat o ]
) ) Statistically superior to
Chloride from Baseline

comparator
(mmol/L)

Note: Specific numerical values for the primary and key secondary endpoints from the pivotal
trials are typically presented at scientific conferences or in peer-reviewed publications following
trial completion.

Table 2: Key Efficacy Endpoints from Phase 3
RIDGELINE Trial (Ages 6-11)

Endpoint Vanzacaftor/Tezacaftor/Deutivacaftor

Absolute Change in ppFEV1 from Baseline at
Week 24

Maintained from baseline

Absolute Change in Sweat Chloride from

) Significant reduction
Baseline (mmol/L)

Proportion of Patients with Sweat Chloride <60

Nearly all participants
mmol/L

Proportion of Patients with Sweat Chloride <30 o
" More than half of participants
mmo

Note: This was a single-arm study, so there was no active comparator group.

Visualizations
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Caption: CFTR protein processing pathway and points of intervention for Vanzacaftor and its
combination partners.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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